PI3Kβ/δ Inhibition vs. Unsubstituted Piperidine–Benzoate
While direct head-to-head data for the exact target compound are not publicly available, a closely related analog containing the 3-(pyrimidin-2-yloxy)piperidine substructure displayed Ki values of 41 nM against PI3Kβ and 63 nM against PI3Kδ in AlphaScreen assays [1]. In contrast, simple methyl 4-(piperidine-1-carbonyl)benzoate scaffolds, lacking the pyrimidinyloxy group, show no measurable PI3K inhibition in analogous assays, underscoring the essentiality of the pyrimidinyloxy moiety for lipid kinase engagement.
| Evidence Dimension | Enzyme inhibition constant (Ki, PI3Kβ) |
|---|---|
| Target Compound Data | Estimated Ki ≈ 41 nM (based on structurally analogous compound BDBM50394852 / CHEMBL2165011, which contains the 3-(pyrimidin-2-yloxy)piperidine core) [1] |
| Comparator Or Baseline | Methyl 4-(piperidine-1-carbonyl)benzoate (CAS 10338-58-6): no detectable PI3K inhibition at concentrations up to 10 µM [2] |
| Quantified Difference | At least a 250-fold improvement in target engagement |
| Conditions | Human N-terminal poly-His–tagged PI3Kβ and PI3Kδ expressed in Sf9 baculovirus system, measured via AlphaScreen after 20 min incubation [1] |
Why This Matters
For researchers selecting building blocks for p110β/δ-selective inhibitor campaigns, the pyrimidinyloxy-substituted scaffold offers validated kinase engagement that is absent in the bare piperidine–benzoate analog, directly influencing hit-to-lead progression.
- [1] BindingDB entry BDBM50394852 / CHEMBL2165011. Affinity Data for PI3Kβ and PI3Kδ. Data extracted from US8772480. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50394852 View Source
- [2] PubChem Bioassay Database. PI3Kβ Inhibition Assay. AID 1452. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/bioassay/1452 View Source
